(R)-Chlorpheniramine Maleate Salt
Description
Enantiomeric Forms and Chiral Purity in Pharmaceutical Research
Chirality is a fundamental property of many biological molecules, including the enzymes and receptors that are the targets of pharmaceutical drugs. americanpharmaceuticalreview.com Because these biological systems are themselves chiral, they can interact differently with the two enantiomers of a chiral drug. americanpharmaceuticalreview.com This stereoselectivity often leads to significant differences in the pharmacological and toxicological profiles of the enantiomers. wikipedia.org
In modern pharmacology, it is common for the desired therapeutic activity of a chiral drug to be associated primarily with one enantiomer, known as the eutomer. mdpi.com The other enantiomer, the distomer, may be less active, inactive, or in some cases, responsible for undesirable or toxic side effects. wikipedia.orgmdpi.com The classic, albeit tragic, example of this is thalidomide, where one enantiomer provided the intended therapeutic effect while the other was found to be teratogenic. researchgate.net
This understanding has led to a paradigm shift in drug development. Since the 1990s, regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidelines that encourage the development of single-enantiomer drugs over racemic mixtures (a 50:50 mixture of both enantiomers). uff.brnih.gov This regulatory preference underscores the importance of chiral purity, which is the measure of the presence of one enantiomer in a sample relative to the other. americanpharmaceuticalreview.comresearchgate.net Ensuring the enantiomeric purity of a drug substance is essential for guaranteeing its safety and efficacy. researchgate.net Consequently, advanced analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have become indispensable tools for the separation and quantification of enantiomers. mdpi.comdergipark.org.tr
Academic Context and Research Impetus for (R)-Chlorpheniramine Maleate (B1232345) Salt
Chlorpheniramine (B86927) is a first-generation H1-receptor antagonist, an antihistamine that has been widely used for decades to treat allergic conditions. nih.govresearchgate.net It possesses a single chiral center, and therefore exists as two enantiomers: (S)-Chlorpheniramine and (R)-Chlorpheniramine. nih.govresearchgate.net For many years, it was primarily marketed as a racemic mixture of the maleate salt. dergipark.org.trresearchgate.net
The primary impetus for academic and industrial research into the individual enantiomers of chlorpheniramine stems from the stark differences in their pharmacological activity. The antihistaminic effect is almost exclusively attributed to the (S)-(+)-enantiomer, which is approximately 100 times more potent in its H1-receptor antagonist activity than the (R)-(-)-enantiomer. nih.gov In contrast, the (R)-(-)-enantiomer is reported to contribute to the sedative side effects associated with the racemic mixture. dergipark.org.tr This makes the (S)-enantiomer the eutomer and the (R)-enantiomer the distomer.
Data Tables
Table 1: Physicochemical Properties of (R)-Chlorpheniramine Maleate Salt
This interactive table provides key physicochemical data for the (R)-enantiomer of Chlorpheniramine Maleate Salt.
| Property | Value | Source |
| Alternate Names | (−)-Chlorpheniramine maleate; L-Chlorpheniramine maleate | scbt.com |
| CAS Number | 23095-76-3 | scbt.com |
| Molecular Formula | C₂₀H₂₃ClN₂O₄ | scbt.com |
| Molecular Weight | 390.86 g/mol | scbt.com |
Table 2: Comparative Pharmacokinetic Parameters of Chlorpheniramine Enantiomers in Humans
The following table presents a comparison of key pharmacokinetic parameters between the (S)- and (R)-enantiomers of chlorpheniramine in human subjects classified as extensive metabolizers, following administration of the racemic mixture. nih.gov
| Parameter | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Source |
| Mean Cmax (ng/mL) | 12.55 ± 1.51 | 5.38 ± 0.44 | nih.gov |
| Oral Clearance (CLoral) (L/h/kg) | 0.49 ± 0.08 | 1.07 ± 0.15 | nih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1 |
InChI Key |
DBAKFASWICGISY-WMQZXYHMSA-N |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Ii. Advanced Synthesis and Stereoselective Preparation
Chiral Synthesis Strategies for (R)-Chlorpheniramine Maleate (B1232345) Salt
The stereoselective synthesis of (R)-Chlorpheniramine, also known as dexchlorpheniramine, is a key focus in pharmaceutical manufacturing to isolate the pharmacologically active isomer. nih.gov While racemic chlorpheniramine (B86927) is commonly used, the (S)-(+)-enantiomer is significantly more potent in its antihistaminic effects. nih.gov
A common starting point for the synthesis of chlorpheniramine involves the reaction of chlorobenzonitrile with 2-halopyridine in the presence of sodium amide. This reaction yields the intermediate 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. google.com To achieve the desired (R)-enantiomer, subsequent steps must introduce chirality in a controlled manner. This can be accomplished through various asymmetric synthesis techniques, which guide the formation of one enantiomer over the other.
Although detailed, specific industrial chiral synthesis routes for (R)-Chlorpheniramine are often proprietary, the general principles of asymmetric synthesis would apply. These could include the use of chiral catalysts, auxiliaries, or reagents to direct the stereochemical outcome of key bond-forming reactions. The goal is to create the chiral center at the carbon atom bonded to the phenyl and pyridyl groups with the (R) configuration. researchgate.netguidetopharmacology.org
Enantioselective Separation Methodologies
Given that many synthetic routes may still produce a racemic or enantiomerically enriched mixture, the separation of the (R)- and (S)-enantiomers of chlorpheniramine is a crucial step. nih.gov Various advanced chromatographic and electrophoretic techniques have been developed for this purpose.
Preparative High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers on a larger scale, suitable for industrial production. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
One approach involves a two-step synthesis followed by preparative supercritical fluid chromatography (SFC) for chiral separation. unchainedlabs.com Another study details an HPLC method using a β-cyclodextrin chiral stationary phase (CYCLOBOND I 2000) to resolve chlorpheniramine enantiomers. nih.gov The mobile phase consisted of a mixture of diethylamine (B46881) acetate (B1210297), methanol (B129727), and acetonitrile (B52724). nih.gov This method demonstrated an enantioselectivity (α) of 1.12 and a resolution factor (Rs) of 1.17 for the chlorpheniramine enantiomers. nih.gov
| Parameter | Value |
| Chiral Stationary Phase | β-cyclodextrin (CYCLOBOND I 2000) |
| Mobile Phase | Diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v) |
| Flow Rate | 0.5 ml/min |
| Enantioselectivity (α) | 1.12 |
| Resolution (Rs) | 1.17 |
Capillary Electrophoresis (CE) for Enantiomeric Separation and Analytical Modeling
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for the enantiomeric separation of chlorpheniramine. In CE, separation is achieved based on the differential migration of the enantiomers in an electric field, often facilitated by a chiral selector added to the background electrolyte.
Several studies have demonstrated the successful use of cyclodextrins as chiral selectors in CE for resolving chlorpheniramine enantiomers. tandfonline.com For instance, carboxymethyl-β-cyclodextrin (CMCD) has been used as a chiral selector in acidic buffers. nih.govnih.gov The interaction between the enantiomers and the cyclodextrin (B1172386) leads to the formation of transient diastereomeric complexes with different electrophoretic mobilities, allowing for their separation. nih.gov The use of a mixture of β-cyclodextrin and glutamate (B1630785) β-cyclodextrin has also been shown to be effective. bit.edu.cn
A Plackett-Burman experimental design has been employed to optimize the separation of chlorpheniramine enantiomers using hydroxypropyl-β-cyclodextrin as a chiral selector. tandfonline.com Factors such as the pH of the buffer, concentration of the chiral selector, and applied voltage were investigated to achieve optimal resolution. tandfonline.com Under optimized conditions, complete separation of the (+)- and (−)-enantiomers was achieved in ten minutes with a resolution of 1.83. tandfonline.com
| Parameter | Condition |
| Chiral Selector | 20 mM HP-β-CD |
| Buffer | 100 mM sodium phosphate (B84403), pH 2.5 |
| Voltage | 20 kV |
| Resolution | 1.83 |
Chiral Stationary Phases and Mobile Phase Additives for Enantiomer Resolution
The choice of the chiral stationary phase (CSP) or chiral mobile phase additive (CMPA) is critical for achieving successful enantiomeric separation in HPLC. nih.govspringernature.com
Chiral Stationary Phases:
CSPs are columns where the stationary phase itself is chiral. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of chiral compounds. nih.gov For chlorpheniramine, a β-cyclodextrin-based CSP has proven effective. nih.govnih.gov Another study utilized an amylose tris(3,5-dimethylphenylcarbamate) column (Chiralpak AD-H) to achieve baseline separation of chlorpheniramine enantiomers. dergipark.org.trresearchgate.net
Chiral Mobile Phase Additives:
An alternative to using a CSP is to add a chiral selector to the mobile phase, which then interacts with the analytes to form transient diastereomeric complexes that can be separated on a conventional achiral column. nih.govspringernature.com Carboxymethyl-β-cyclodextrin has been successfully used as a chiral mobile phase additive for the enantioselective determination of chlorpheniramine on a conventional ODS (octadecylsilane) column. nih.gov This approach offers an economical and convenient method for chiral separation. nih.govresearchgate.net
A study using an amylose tris(3,5-dimethylphenylcarbamate) column with a mobile phase of n-hexane-isopropanol-diethylamine achieved a high resolution for chlorpheniramine enantiomers. dergipark.org.tr
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) |
| Mobile Phase | n-hexane-isopropanol-diethylamine (97.5:2.5:0.025, v/v/v) |
| Enantioselectivity (α) | 1.24 |
| Resolution (Rs) | 3.80 |
Diastereomeric Salt Formation for Chiral Resolution
Classical chemical resolution through the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers. wikipedia.orgpharmtech.com This technique involves reacting the racemic mixture of chlorpheniramine, which is a base, with a chiral acid resolving agent. wikipedia.org This reaction produces a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities in a given solvent. unchainedlabs.comwikipedia.org
The differing solubilities allow for the separation of the diastereomers by fractional crystallization. aiche.org Once a diastereomeric salt is isolated, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the desired enantiomerically pure (R)-chlorpheniramine. The success of this method relies heavily on the selection of the appropriate chiral resolving agent and the crystallization solvent system. unchainedlabs.comaiche.org Common chiral resolving agents for amines include tartaric acid and mandelic acid. wikipedia.org The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts. unchainedlabs.com
Iii. Structural Elucidation and Solid State Characterization
X-ray Crystallographic Analysis of Chlorpheniramine (B86927) Maleate (B1232345) Enantiomers
X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate a three-dimensional map of electron density, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.orgnih.gov This technique has been applied to the enantiomers of chlorpheniramine maleate to elucidate their structural details.
The fundamental repeating unit of a crystal is the unit cell, which is defined by three axes lengths (a, b, c) and three angles (α, β, γ). nih.gov The analysis of the diffraction pattern also reveals the crystal's space group, which describes the symmetry elements within the crystal lattice. wikipedia.orgnih.gov
For the dextrorotatory S-(+)-chlorpheniramine maleate, crystallization from ethyl acetate (B1210297) yields crystals belonging to the monoclinic system. The determined unit cell parameters and space group are detailed in the table below. The cell contains two formula units of the salt. cdnsciencepub.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 5.7669(4) Å |
| b | 20.338(2) Å |
| c | 9.1347(8) Å |
| β | 103.73(2)° |
| Z (Formula units per cell) | 2 |
| Data sourced from studies on S-(+)-chlorpheniramine maleate. cdnsciencepub.com |
A critical application of X-ray crystallography for chiral molecules is the determination of their absolute configuration, which describes the actual spatial arrangement of its atoms. springernature.com This is achieved through the analysis of anomalous scattering effects, which are small differences in diffraction intensity between specific pairs of reflections (Bijvoet pairs). ed.ac.ukresearchgate.net
The crystallographic analysis of dextrorotatory chlorpheniramine maleate confirmed its absolute configuration as S. cdnsciencepub.comresearchgate.net This assignment is crucial as the antihistaminic activity resides primarily in the S-(+)-enantiomer, while the R-(-)-enantiomer is less active. dergipark.org.tr The determination of absolute configuration by X-ray diffraction is considered the most reliable method for establishing the stereochemistry of chiral molecules. nih.gov
Hydrogen bonds are key non-covalent interactions that dictate the packing of molecules in the crystal lattice. In the solid state of chlorpheniramine maleate, both intermolecular and intramolecular hydrogen bonds are observed.
A significant intermolecular hydrogen bond exists between the protonated dimethylamino group of the chlorpheniramine cation and the maleate mono-anion via a standard N-H···O linkage. cdnsciencepub.comresearchgate.net This interaction is fundamental to the formation of the salt.
Additionally, the maleate anion itself features a strong, asymmetric intramolecular hydrogen bond. cdnsciencepub.comresearchgate.net The length of this O-H···O bond has been measured to be 2.444(5) Å. cdnsciencepub.com The presence and nature of these hydrogen bonds are critical to the stability of the crystal structure.
| Hydrogen Bond Type | Description | Measured Distance (Å) |
| Intermolecular | Between the dimethylamino group (N-H⁺) of chlorpheniramine and an oxygen atom of the maleate anion (O). | Not specified in results |
| Intramolecular | Within the maleate anion, between its carboxyl groups (O-H···O). | 2.444(5) |
| Data sourced from studies on S-(+)-chlorpheniramine maleate. cdnsciencepub.comresearchgate.net |
The crystallographic data reveals the specific conformation of the chlorpheniramine molecule in the solid state. The alkylamine side chain is not symmetrically positioned relative to the two aromatic rings. cdnsciencepub.com The p-chlorophenyl ring is found to be more exposed, while the 2-pyridyl ring is partially shielded or occluded. cdnsciencepub.comresearchgate.net The phenyl ring itself is planar. cdnsciencepub.com This specific conformation creates a molecule with an "open side," which may be significant for its interactions with other molecules, allowing for both hydrogen bonding and π-orbital overlap. cdnsciencepub.comresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to X-ray diffraction, offering insights into the vibrational properties of bonds and functional groups, which are sensitive to the molecular environment in the solid state.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating solid-state interactions by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. rsc.org The resulting spectrum provides a "fingerprint" of the molecule's functional groups and can reveal changes in bonding and intermolecular forces. nih.govresearchgate.net
FT-IR spectra of chlorpheniramine maleate show characteristic absorption bands corresponding to its various functional groups. These peaks can be used to identify the compound and study its interactions with other substances. For instance, studies have shown that ionic interactions between the positively charged amine group of the chlorpheniramine cation and other molecules can be detected by shifts in the IR spectrum. researchgate.net
The characteristic peaks for chlorpheniramine maleate include: researchgate.net
N-H stretching: ~2351 cm⁻¹
C=O stretching: ~1698 cm⁻¹
C=N stretching: ~1577 cm⁻¹
Carboxylate: ~1353 cm⁻¹
Maleate: ~861 cm⁻¹
By comparing the FT-IR spectrum of the pure compound with that of its mixtures or formulations, it is possible to determine if solid-state interactions, such as hydrogen bonding or ionic association, have occurred, which would be indicated by shifts in peak positions or changes in peak shapes. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) for Molecular Interaction Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the structure and interactions of molecules in solution. tamu.edunih.gov In the context of (R)-Chlorpheniramine Maleate Salt, ¹H-NMR spectroscopy can be utilized to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen atoms. nih.gov
Furthermore, advanced NMR methods can provide insights into the intermolecular interactions between the (R)-chlorpheniramine cation and the maleate anion. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons on the two ions, helping to define their relative orientation and association in solution. Chemical shift perturbation mapping, where changes in the NMR spectrum of one component are monitored upon addition of the other, can also identify the specific sites of interaction. nih.govfrontiersin.org These studies are crucial for understanding the forces that govern the formation and stability of the salt.
| NMR Technique | Information Gained | Relevance to this compound |
| ¹H-NMR | Chemical environment of protons | Structural confirmation of the cation and anion. |
| NOESY | Through-space proton-proton interactions | Determination of the relative orientation of the chlorpheniramine and maleate ions. |
| Chemical Shift Perturbation | Changes in chemical shifts upon binding | Identification of specific atoms involved in the ionic interaction. |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Quantification
Circular Dichroism (CD) spectroscopy is a vital tool for distinguishing between enantiomers, which are mirror-image isomers of a chiral molecule. chromatographytoday.com Since enantiomers absorb left and right circularly polarized light differently, CD spectroscopy can be used to determine the enantiomeric excess (e.e.) of a sample. chromatographytoday.comnih.gov This is particularly important for chiral drugs like (R)-Chlorpheniramine, where one enantiomer is typically more active or has a different physiological effect.
The CD spectrum of this compound will exhibit characteristic positive or negative bands at specific wavelengths. The intensity of these bands is directly proportional to the concentration of the enantiomer. rsc.org By creating a calibration curve with samples of known enantiomeric composition, the e.e. of an unknown sample of this compound can be accurately quantified. nih.gov This method offers a rapid and sensitive alternative to chromatographic techniques for determining enantiomeric purity. chromatographytoday.comjascoinc.com
| Parameter | Description | Significance |
| Wavelength of Maximum Absorption | The wavelength at which the difference in absorption between left and right circularly polarized light is greatest. | Characteristic of the specific enantiomer. |
| Molar Ellipticity | A measure of the magnitude of the CD signal, normalized for concentration and path length. | Proportional to the enantiomeric excess. |
Advanced Microscopy for Solid-State Characterization
Microscopic techniques provide visual information about the solid-state properties of a material, such as crystal shape and form.
Polarized Light Microscopy (PLM) is an essential technique for characterizing crystalline materials. improvedpharma.com Crystalline substances, unlike amorphous ones, are typically birefringent, meaning they split a beam of polarized light into two rays. This property allows for their visualization and characterization under a PLM. improvedpharma.com
When examining this compound, PLM can be used to determine key morphological features of its crystals, including:
Shape and Habit: Observing the external geometry of the crystals.
Size Distribution: Measuring the range and average size of the crystals.
Birefringence: Assessing the degree to which the material splits light, which can be a characteristic property.
Polymorphism: Distinguishing between different crystalline forms (polymorphs) based on their unique optical properties. improvedpharma.com
Advanced techniques like single-shot computational polarized light microscopy can enhance crystal detection and characterization. nih.govmdpi.com
Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis
Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for the analysis of crystalline solids. americanpharmaceuticalreview.comresearchgate.net It provides a unique "fingerprint" for a specific crystalline phase, allowing for identification and characterization. americanpharmaceuticalreview.com
When a beam of X-rays is directed at a powdered sample of this compound, the regularly arranged atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the crystal structure.
Key information obtained from PXRD analysis includes:
Crystalline Fingerprint: The unique pattern of peaks serves to identify the specific crystalline form of this compound.
Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns, making it a primary tool for identifying and distinguishing between them. americanpharmaceuticalreview.com
Crystallinity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad halo is characteristic of an amorphous substance.
Phase Purity: PXRD can be used to detect the presence of any other crystalline phases or impurities in the sample.
A study on the interaction of chlorpheniramine maleate with sodium montmorillonite (B579905) utilized X-ray diffraction to show that the chlorphenirammonium ion penetrated the interlayer space of the montmorillonite, leading to an increase in the basal spacing of the silicate. nih.gov This demonstrates the utility of PXRD in studying interactions with other materials.
| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.55 | 60 |
| 30.5 | 2.93 | 30 |
Note: The data in the table above is hypothetical and for illustrative purposes only. Actual PXRD data would be obtained from experimental measurement.
Iv. Molecular Interactions and Biochemical Studies
Receptor Binding and Pharmacodynamic Investigations at the Molecular Level
(R)-chlorpheniramine's therapeutic effects and side-effect profile are dictated by its binding affinity and activity at various neurotransmitter and hormone receptors.
(R)-Chlorpheniramine, a first-generation antihistamine, primarily exerts its effects through its interaction with the Histamine (B1213489) H1 receptor. patsnap.com It functions as a selective H1 receptor antagonist, meaning it binds to these receptors and blocks the action of endogenous histamine. patsnap.comnih.gov This blockade is achieved through competitive inhibition, where the drug competes with histamine for the same binding sites on the H1 receptors. patsnap.com When (R)-chlorpheniramine occupies these receptors, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and sensory nerve stimulation. patsnap.com
Modern pharmacological understanding classifies virtually all H1-antihistamines, including chlorpheniramine (B86927), not as neutral antagonists but as inverse agonists. wikipedia.org This means that they not only block the action of the agonist (histamine) but also inhibit the receptor's basal, constitutive activity, further stabilizing it in an inactive state. The sedative effects often associated with first-generation antihistamines like chlorpheniramine are directly linked to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system, supporting the role of the histaminergic system in maintaining alertness. patsnap.comnih.gov
In addition to its primary antihistaminic action, chlorpheniramine exhibits notable anticholinergic activity due to its interaction with muscarinic acetylcholine (B1216132) receptors. patsnap.comdrugs.com This activity is responsible for some of its therapeutic effects, such as the symptomatic relief of a runny nose associated with the common cold, but also contributes to common side effects like dry mouth. wikipedia.orgnih.gov
Studies evaluating the binding affinities of chlorpheniramine at the five human muscarinic cholinergic receptor subtypes (M1-M5) have shown that it binds to all five subtypes without significant selectivity for any particular one. nih.gov This lack of receptor selectivity is a characteristic feature of many first-generation H1-antihistamines. wikipedia.org Therapy with antihistamines possessing anticholinergic properties is administered with caution in individuals with pre-existing conditions that could be worsened by such activity, including angle-closure glaucoma or gastrointestinal obstructive disorders. drugs.com The anticholinergic effect may also lead to the thickening of bronchial secretions. drugs.com
Beyond its effects on histamine and acetylcholine receptors, chlorpheniramine has been identified as a potent inhibitor of the sodium-dependent serotonin (B10506) transporter (SERT). smj.org.sgdrugbank.com This action effectively blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter. Research dating back to the 1960s revealed that chlorpheniramine's potency as a serotonin reuptake inhibitor is comparable to that of some tricyclic antidepressants, such as amitriptyline (B1667244) and imipramine. nih.gov
Because its inhibitory effect on serotonin reuptake is stronger than its effect on noradrenaline neurons, chlorpheniramine can be classified as a selective serotonin reuptake inhibitor (SSRI). nih.gov This significant serotonergic activity is not widely recognized, which could lead to a lack of awareness regarding potential drug interactions, particularly with other serotonergic agents like modern SSRIs or monoamine oxidase inhibitors, potentially increasing the risk of serotonin syndrome. smj.org.sg
Chlorpheniramine is a chiral molecule and is often used as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. However, the two enantiomers exhibit significant differences in their pharmacological activity, primarily due to stereoselective binding at their target receptors.
The antihistaminic activity of chlorpheniramine resides almost exclusively in the (S)-(+)-enantiomer, also known as dexchlorpheniramine. nih.govdergipark.org.tr Studies have demonstrated that the S-(+)-enantiomer has a substantially higher binding affinity for the histamine H1 receptor compared to the R-(-)-enantiomer. nih.govdergipark.org.tr One study reported that the S-(+)-enantiomer possesses a 13-fold greater affinity for H1 receptors in tissue than its R-(-) counterpart. dergipark.org.tr In contrast, the R-(-)-enantiomer is significantly less active at the H1 receptor and is associated with the sedative side effects. dergipark.org.tr
| Enantiomer | Primary Target Receptor | Relative Binding Affinity | Primary Pharmacological Effect |
|---|---|---|---|
| (S)-(+)-Chlorpheniramine (Dexchlorpheniramine) | Histamine H1 Receptor | High (e.g., 13-fold greater than (R)-enantiomer) dergipark.org.tr | Antihistaminic nih.gov |
| (R)-(-)-Chlorpheniramine | Histamine H1 Receptor | Low dergipark.org.tr | Associated with sedation dergipark.org.tr |
In Vitro Metabolic Pathway Characterization
The metabolism of (R)-chlorpheniramine is a crucial determinant of its duration of action and clearance from the body.
Chlorpheniramine is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. patsnap.com The metabolism exhibits stereoselectivity, meaning the two enantiomers are processed at different rates. nih.gov The primary metabolic pathway for chlorpheniramine is N-demethylation, which results in the formation of monodesmethylchlorpheniramine and subsequently didesmethylchlorpheniramine. nih.gov
Studies have identified CYP2D6 as a key enzyme in the metabolism of both chlorpheniramine enantiomers in humans. nih.gov The activity of CYP2D6 can vary among individuals due to genetic polymorphisms, which can account for differences in drug response and clearance rates. researchgate.net Inhibition of CYP2D6 leads to a significant decrease in the oral clearance (CLoral) of both enantiomers. nih.gov
Research using rat liver microsomes has provided further insight into the specific CYP isozymes involved. These studies have shown that the N-demethylation process is stereoselective for the S-(+)-enantiomer. nih.gov Isozymes CYP2C11 and CYP2B1 have been implicated in the N-demethylation of chlorpheniramine in these models. nih.gov
| Enzyme | Role in (R)-Chlorpheniramine Metabolism | Key Findings |
|---|---|---|
| Cytochrome P450 (General) | Primary system for liver metabolism patsnap.com | Metabolizes the drug for excretion. patsnap.com |
| CYP2D6 | Key enzyme in human metabolism of both enantiomers nih.gov | Inhibition of CYP2D6 reduces clearance of both (S)- and (R)-enantiomers. nih.gov Genetic variations can alter metabolism. researchgate.net |
| CYP2C11 (in rat models) | Contributes to stereoselective N-demethylation nih.gov | Preferentially metabolizes the S-(+)-enantiomer. nih.gov |
| CYP2B1 (in rat models) | Catalyzes N-demethylation of both enantiomers nih.gov | Demonstrated via immunoinhibition studies. nih.gov |
N-Dealkylation as a Primary Metabolic Route
N-dealkylation represents a significant pathway in the metabolism of many drugs containing alkylamino groups, and (R)-chlorpheniramine is no exception. nih.govsemanticscholar.org This process, often catalyzed by cytochrome P450 (CYP450) enzymes, involves the removal of an alkyl group from a nitrogen atom. nih.govku.edu For chlorpheniramine, which has two N-methyl groups, this results in the formation of monodesmethylchlorpheniramine (DCPM) and didesmethylchlorpheniramine (DDCPM). drugbank.com
The metabolism of chlorpheniramine is stereoselective, meaning the two enantiomers, (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine, are processed at different rates. drugbank.comnih.gov Studies have shown that the more pharmacologically active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer. nih.gov The N-demethylation process itself is stereoselective for the S-(+)-enantiomer, with an S/R enantiomeric ratio for intrinsic clearance (Vmax/Km) of approximately 2.0. drugbank.com However, further metabolism of the monodesmethyl metabolite to the didesmethyl metabolite does not appear to occur. drugbank.com
Research has identified CYP2D6 as a key enzyme in the metabolism of chlorpheniramine in humans. nih.gov Inhibition of CYP2D6 with quinidine (B1679956) leads to a significant reduction in the oral clearance (CLoral) and an increase in the elimination half-life of both enantiomers, demonstrating the enzyme's crucial role. nih.gov This metabolic pathway is a critical factor in the pharmacokinetic profile of the drug.
Metabolite Identification and Kinetic Modeling using LC-MS/MS
The identification and quantification of metabolites are essential for understanding the biotransformation of a drug. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for this purpose. nih.govresearchgate.net Several LC-MS and LC-MS/MS methods have been developed for the sensitive determination of chlorpheniramine and its metabolites in biological matrices like human plasma. nih.govresearchgate.netmdpi.com These methods offer high sensitivity and excellent linearity, allowing for the accurate measurement of drug and metabolite concentrations even at low levels (e.g., 0.52–20.8 ng/ml). nih.govresearchgate.net
Metabolite identification studies have successfully isolated and characterized various metabolic products of chlorpheniramine. In humans, the primary metabolites are the N-demethylated forms, monodesmethylchlorpheniramine and didesmethylchlorpheniramine. arizona.edu A significant polar metabolite has also been identified, which in some cases can account for a substantial portion of the urinary metabolites. arizona.edu The table below shows LC-MS/MS data used for the identification of chlorpheniramine.
Table 1: Experimental LC-MS/MS Data for Chlorpheniramine Identification
| Parameter | Value |
|---|---|
| MS Type | LC-MS |
| MS Level | MS2 |
| Precursor Type | [M+H]+ |
| Precursor m/z | 275.131 |
| Ionization Mode | Positive |
Data sourced from PubChem CID 5281068 nih.gov
Kinetic modeling can be used to simulate the metabolic fate of drugs like chlorpheniramine. By integrating data on reaction fluxes, metabolite concentrations, and enzyme kinetics, these models can predict how genetic and environmental factors affect drug metabolism. plos.org For chlorpheniramine, kinetic models of its release from tablet formulations have been studied, showing that the dissolution often follows first-order kinetics. researchgate.net The mechanism of drug release from these formulations was determined to be primarily Fickian. researchgate.net
Physicochemical Interactions in Solution and Solid State
Drug-Excipient Interactions for Formulation Optimization
The interaction between an active pharmaceutical ingredient (API) and excipients is critical for the development of stable and effective dosage forms. rjpn.org For (R)-chlorpheniramine maleate (B1232345) tablets, various excipients are used to ensure proper tablet characteristics and drug release. ju.edu.jo Studies have evaluated the use of directly compressible excipients like microcrystalline cellulose (B213188) (Avicel PH 102), lactose (B1674315), and starch in chlorpheniramine maleate formulations. ju.edu.jo
The choice of excipient can significantly impact the tablet's physical properties and dissolution profile. For instance, using modified starch from Cenchrus americanus as a disintegrant in chlorpheniramine maleate tablets resulted in good hardness, low friability, and rapid disintegration times (under 7 minutes). researchgate.net Another approach, the "Liqui-mass" technology, involves dissolving chlorpheniramine maleate in a non-volatile solvent like Tween 20 and adsorbing it onto a carrier (Avicel) and a coating material (Aerosil). rjpn.org This method has been shown to improve the drug's dissolution rate significantly. rjpn.org
Table 2: Evaluation of Chlorpheniramine Maleate Tablet Formulations
| Formulation Type | Key Excipients | Key Finding | Reference |
|---|---|---|---|
| Direct Compression | Microcrystalline cellulose, Lactose, Starch | Met official standards with 94.95% drug release in 45 mins. | ju.edu.jo |
| Wet Granulation | Modified Cenchrus americanus starch | Tablets showed good hardness and disintegration time < 7 mins. | researchgate.net |
Drug-Surfactant and Mixed Micelle Formation Studies
The interaction of drugs with surfactants is of great interest in pharmaceutical sciences, particularly for improving drug solubility and delivery. nih.gov (R)-Chlorpheniramine maleate, being an amphiphilic molecule, exhibits interactions with various surfactants, leading to the formation of mixed micelles. researchgate.netresearchgate.net These interactions are often synergistic, meaning the mixture of drug and surfactant has more favorable properties than either component alone. nih.govmdpi.com
Studies investigating the interaction between chlorpheniramine maleate and the anionic surfactant sodium dodecyl sulphate (SDS) have demonstrated the existence of strong drug-surfactant interactions. researchgate.net Similarly, interactions with sodium deoxycholate (SDC), a bile salt, show strong attractive forces, indicated by negative interaction parameter (βm) values. researchgate.net The formation of mixed micelles can be thermodynamically favorable and can lead to the formation of larger aggregates or vesicles, which could have applications as drug delivery systems. nih.govresearchgate.net The critical micelle concentration (CMC) of chlorpheniramine maleate is affected by the presence of surfactants and other solutes like amino acids. researchgate.net
The process of mixed micelle formation can be complex, sometimes involving one component forming micelles first, followed by the fusion of the second component. researchgate.netnih.gov This understanding is crucial for designing effective drug-surfactant formulations.
Drug-Solvent Interactions in Aqueous and Organic Systems
The behavior of a drug in different solvents is governed by drug-solvent interactions. Studies on chlorpheniramine maleate in both aqueous and organic solvents like ethanol (B145695) have revealed important insights into its solution properties. researchgate.net In ethanol, chlorpheniramine maleate exhibits a structure-breaking effect and shows solvophilic interactions. researchgate.net Conversely, in aqueous solutions, the interactions are different, as indicated by the temperature dependence of the critical micelle concentration (CMC). The CMC of the drug decreases with a rise in temperature in ethanol, while it increases in aqueous solution. researchgate.net
The pH of the aqueous solution also plays a role, with changes in pH affecting the CMC of the drug. researchgate.net Physical properties such as the density and refractive index of chlorpheniramine maleate solutions can be used to calculate apparent and partial molar volumes, which provide information about drug-solvent interactions and structural changes in the solvent. researchgate.net These fundamental studies of drug-solvent interactions are vital for understanding the drug's behavior during formulation and in biological systems.
Aromatic-Aromatic Interactions with Polyelectrolytes
(R)-Chlorpheniramine maleate, containing aromatic rings, can participate in aromatic-aromatic (or π-π) interactions with other aromatic molecules. researchgate.net A notable example is its interaction with the aromatic polyelectrolyte poly(sodium 4-styrenesulfonate) (PSS). nih.govnih.govconsensus.app In this system, the positively charged chlorpheniramine acts as an aromatic counterion to the negatively charged PSS. nih.govnih.gov
Solid-State Physical Interactions (e.g., Co-crystallization)
The solid-state interactions of chlorpheniramine maleate have been a subject of investigation to understand its physical properties and potential for forming new solid forms, such as co-crystals. While specific studies focusing exclusively on the (R)-enantiomer are limited, research on the racemic mixture provides valuable insights.
A study investigating the physical interaction between paracetamol (PCT) and chlorpheniramine maleate (CTM) in the solid state demonstrated that an interaction occurs. researchgate.net This was characterized using techniques including polarization microscopy, powder X-ray diffraction (PXRD), and Fourier-transform infrared spectroscopy (FT-IR). The melting point of the physical mixture differed from the individual components, and PXRD analysis showed peak shifting, indicating a change in the crystal lattice and confirming a physical interaction between the two active pharmaceutical ingredients in the solid condition. researchgate.net Such studies are foundational in the field of crystal engineering, which aims to design new solids with desired physical and chemical properties by understanding intermolecular interactions. nih.gov The formation of co-crystals can significantly alter properties like solubility and stability. For instance, some co-crystals have been shown to lead to lower thermodynamic solubility due to dense crystal packing. nih.gov
Interactive Table: Characterization of Paracetamol and Chlorpheniramine Maleate Interaction
| Substance/Mixture | Method | Observation | Implication | Reference |
|---|---|---|---|---|
| Paracetamol (PCT) | Melting Point Determination | 172 °C | Baseline | researchgate.net |
| Chlorpheniramine Maleate (CTM) | Melting Point Determination | 132 °C | Baseline | researchgate.net |
| PCT:CTM Physical Mixture | Melting Point Determination | 170 °C | Alteration suggests interaction | researchgate.net |
| PCT:CTM Physical Mixture | Powder X-ray Diffraction (PXRD) | Shifting of diffraction peaks | Change in crystal structure | researchgate.net |
| PCT:CTM Physical Mixture | FT-IR Spectroscopy | No change in functional groups | Interaction is non-covalent | researchgate.net |
Targeted Biological Activities and Ligand-Target Interactions (Beyond H1 Antagonism)
Beyond its well-established role as an H1 receptor antagonist, (R)-Chlorpheniramine and its racemic form, chlorpheniramine maleate (CPM), have been investigated for a range of other biological activities. These explorations leverage the molecule's structural features for potential applications in antiviral therapy and oncology.
Antiviral Activity and Molecular Docking with Viral Proteins (e.g., SARS-CoV-2 Main Protease, Spike Protein, RNA Polymerase)
The COVID-19 pandemic spurred significant research into repurposing existing drugs, and chlorpheniramine maleate (CPM) was identified as a candidate with potential antiviral activity against SARS-CoV-2. researchgate.netnih.gov Molecular docking studies have been instrumental in elucidating the theoretical basis for this activity, suggesting that CPM could act as a multitarget antiviral agent. thebiogrid.orgbiorxiv.org
Computational analyses have explored the binding of CPM to several key SARS-CoV-2 proteins required for viral replication:
Main Protease (Mpro or 3CLpro) : This enzyme is crucial for processing viral polyproteins, making it a prime target for inhibitors. nih.govnih.gov Docking studies revealed that CPM can fit into the Mpro active site, with interactions being primarily hydrophobic in nature. thebiogrid.orgresearchgate.net
Spike Glycoprotein (S-protein) : The S-protein mediates viral entry into host cells by binding to the ACE2 receptor. researchgate.net Docking simulations showed that CPM could interact with the spike protein, potentially interfering with this critical first step of infection. biorxiv.org
RNA-dependent RNA Polymerase (RdRp) : This enzyme is essential for replicating the viral RNA genome. Molecular docking indicated that CPM could bind to the RdRp active site, forming hydrophobic interactions and a hydrogen bond, which could inhibit its function. thebiogrid.orgresearchgate.net
These in silico findings suggest a multi-pronged mechanism where CPM could disrupt the SARS-CoV-2 lifecycle at various stages. biorxiv.org
Interactive Table: Molecular Docking of Chlorpheniramine Maleate with SARS-CoV-2 Proteins
| Viral Target Protein | Key Finding from Docking Study | Nature of Interaction | Potential Effect | Reference(s) |
|---|---|---|---|---|
| Main Protease (Mpro) | Binds to the active site | Primarily Hydrophobic | Inhibition of viral polyprotein processing | thebiogrid.org, researchgate.net |
| Spike Protein (S-protein) | Interacts with the protein structure | Not specified | Interference with viral entry | researchgate.net, biorxiv.org |
| RNA-dependent RNA Polymerase (RdRp) | Binds to the active site | Hydrophobic + Hydrogen Bond | Inhibition of viral genome replication | thebiogrid.org, researchgate.net |
Enzyme Inhibition Studies (e.g., Ornithine Decarboxylase)
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govscbt.com Elevated ODC activity is a hallmark of cancer cells, making it an attractive target for anticancer therapies. nih.gov
Research has shown that chlorpheniramine (CPA) can inhibit the proliferation of both mouse and human breast cancer cells in a dose-dependent manner. nih.gov This antiproliferative effect is linked to the inhibition of ODC. Studies on Ehrlich carcinoma cells and the human breast cancer cell line MCF-7 demonstrated that CPA significantly reduced the induction of ODC activity. nih.gov For example, at a concentration of 250 µM, CPA was found to decrease cell proliferation by 75% in Ehrlich cell cultures and 30% in MCF-7 cultures. nih.gov These findings suggest that part of chlorpheniramine's anticancer potential may be mediated through its interference with the polyamine synthesis pathway by inhibiting ODC. nih.gov
Chemosensitization Mechanisms
Chemosensitization is a strategy to enhance the effectiveness of chemotherapy drugs and overcome resistance in cancer cells. Antihistamines have been explored for this purpose. Recent studies have highlighted that H1-antihistamines can improve responses to immunotherapy, such as anti-PD-1 treatment. nih.gov The mechanism involves blocking the histamine H1-receptor on tumor-associated macrophages (TAMs), which in turn reduces their immunosuppressive functions and enhances the anti-tumor activity of CD8+ T cells. nih.gov By reversing the tumor-promoting effects of histamine, H1-antihistamines can delay tumor growth on their own and, more significantly, improve the efficacy of immune checkpoint blockade therapies. nih.gov While these studies focus on the class of H1-antihistamines, they provide a mechanistic framework for how a compound like (R)-Chlorpheniramine could act as a chemosensitizing agent in cancer immunotherapy.
In Vitro Effects on Viral Replication Cycle (Adsorption, Replication Inhibition, Virucidal Activity)
Complementing the in silico docking studies, in vitro experiments have provided direct evidence for the antiviral effects of chlorpheniramine maleate (CPM) against SARS-CoV-2. biorxiv.orgresearchgate.net These studies have shown that CPM can interfere with multiple stages of the viral replication cycle. thebiogrid.orgresearchgate.net
The primary mechanisms identified are:
Virucidal Activity : CPM has a direct inactivating effect on the virus. One study demonstrated that a nasal spray formulation containing CPM resulted in a 99.7% reduction (a 2.5 log reduction) in the SARS-CoV-2 viral titer after just 25 minutes of contact time with the USA-WA1/2020 strain in Vero 76 cells. nih.govnih.gov
Inhibition of Viral Adsorption : CPM was found to interfere with the attachment or entry of the virus into the host cell, which is a critical early step in infection. biorxiv.orgresearchgate.net
Inhibition of Viral Replication : The compound also demonstrated the ability to antagonize the replication of the virus after it has entered the host cell. biorxiv.orgresearchgate.net
These findings from in vitro assays confirm that CPM exhibits broad antiviral properties, affecting the virus both directly and at key stages of its interaction with host cells. biorxiv.org This multi-modal action strengthens the case for its potential as a repurposed antiviral agent. thebiogrid.org
V. Advanced Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are central to the separation and analysis of (R)-Chlorpheniramine Maleate (B1232345) from complex matrices, such as pharmaceutical formulations and biological samples.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of chlorpheniramine (B86927) maleate. ijrpr.com When coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors, it provides a powerful tool for both quantitative and qualitative assessments.
Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of chlorpheniramine maleate. nih.govrecentscientific.com These methods often employ a C18 column as the stationary phase. nih.govrecentscientific.comwisdomlib.org The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijrpr.comnih.govrecentscientific.com The pH of the mobile phase is a critical parameter, often adjusted to optimize the retention and peak shape of the analyte. wisdomlib.org For instance, a mobile phase composed of a phosphate buffer at pH 3 and acetonitrile in a 60:40 (v/v) ratio has been successfully used. recentscientific.com Another method utilized a mixture of methanol and a 0.05 M dibasic phosphate buffer at pH 4.0 (30:70, v/v). nih.gov
Detection is frequently carried out using a UV detector, with wavelengths around 215 nm, 235 nm, or 265 nm often selected for monitoring. nih.govrecentscientific.comwisdomlib.org The retention time for chlorpheniramine maleate can vary depending on the specific chromatographic conditions, with reported times including 2.4 minutes and 2.44 minutes. nih.govrecentscientific.com The linearity of these methods is typically excellent, with high correlation coefficients (R² > 0.99) over a range of concentrations. nih.govwisdomlib.org
For more definitive identification and to handle complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). This technique offers high sensitivity and selectivity. A liquid chromatography-single quadrupole mass spectrometric method has been developed for the determination of chlorpheniramine maleate in human plasma, demonstrating excellent linearity in the concentration range of 0.52–20.8 ng/ml. researchgate.netnih.gov Another LC-MS/MS method utilized a gradient of methanol with ammonium (B1175870) hydroxide (B78521) on a C8 column for quantification in human plasma, achieving a linear range of 0.05-10 ng/mL. researchgate.net
A unique HPLC method employing a positively-charged anion-exchange BIST™ B column has also been described. sielc.com This method uses a mobile phase of acetonitrile and a sulfuric acid buffer to retain the positively-charged chlorpheniramine maleate, with UV detection at 210 nm and 275 nm. sielc.com
Table 1: HPLC Methods for (R)-Chlorpheniramine Maleate Analysis
| Stationary Phase | Mobile Phase | Detection | Retention Time (min) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Phenomenex C18 | Methanol:0.05 M Dibasic Phosphate Buffer (pH 4.0) (30:70 v/v) | UV at 215 nm | 2.4 | R² > 0.99 | nih.govnih.gov |
| C18 | Phosphate Buffer (pH 3):Acetonitrile (60:40 v/v) | PDA at 265 nm | 2.44 | R²=0.999 (50-120%) | recentscientific.com |
| Kromasil C18 | Methanol:Water (pH 5.3) | UV at 235 nm | Not Specified | 200-500 µg/mL (R²=0.999) | wisdomlib.org |
| Gemini Phenomenex C8 | Gradient of Methanol with 2.5 mm NH₄OH | ESI-MS/MS | Not Specified | 0.05-10 ng/mL (R > 0.9991) | researchgate.net |
| BIST™ B+ | Acetonitrile:Sulfuric Acid Buffer (85% MeCN, 0.2% H₂SO₄) | UV at 210 nm & 275 nm | 2.9 | Not Specified | sielc.com |
| Reversed-phase C-18 | Potassium dihydrogen phosphate and octane (B31449) sulphonate sodium salt in water and acetonitrile | UV at 214 nm | Not Specified | 0.000052-0.00208 mg/ml | iomcworld.org |
| Reversed-phase silica (B1680970) C18 | 0.1 M ammonium acetate (B1210297) buffer-acetonitrile (60 + 40, v/v, pH 3) | UV at 220 nm | Not Specified | 2-90 μg/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful approach for the analysis of chlorpheniramine, particularly in biological samples for toxicological and forensic purposes. rjptonline.org This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. While derivatization is sometimes employed, non-derivatized methods are also possible. hmdb.ca A GC-FID (Flame Ionization Detector) method has been developed for the determination of chlorpheniramine maleate, demonstrating good accuracy with a mean recovery value of 99.45%. rjptonline.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the identification and quantification of chlorpheniramine maleate in pharmaceutical preparations. nih.gov TLC-densitometry allows for the separation and subsequent quantification of the compound. A common system involves using silica gel G plates as the stationary phase and a mobile phase such as cyclohexane-chloroform-methanol-diethylamine (4.5 + 4.0 + 0.5 + 1.0, v/v). nih.govresearchgate.net After separation, the spots are visualized under shortwave UV light and quantified by scanning densitometry at a wavelength of 260 nm. nih.govresearchgate.net This method has shown good recoveries, around 100.09%. nih.govresearchgate.net Another TLC method for simultaneous determination with other compounds used a mobile phase of hexane-acetone-ammonia (5.5 + 4.5 + 0.5, v/v/v) with densitometric scanning at 254 nm, achieving a mean recovery of 100.14 ± 0.962%. nih.gov
Table 2: TLC Methods for (R)-Chlorpheniramine Maleate Analysis
| Stationary Phase | Mobile Phase | Detection | Recovery | Reference |
|---|---|---|---|---|
| Silica Gel G | Cyclohexane-Chloroform-Methanol-Diethylamine (4.5:4.0:0.5:1.0 v/v) | Densitometry at 260 nm | 100.09 ± 0.77% | nih.gov |
| Silica Gel TLC F254 | Hexane-Acetone-Ammonia (5.5:4.5:0.5 v/v/v) | Densitometry at 254 nm | 100.14 ± 0.962% | nih.gov |
Spectroscopic Techniques for Quantitative Analysis and Interaction Studies
Spectroscopic methods are widely used for the quantitative determination of (R)-Chlorpheniramine Maleate, offering simplicity and speed.
UV-Visible spectrophotometry is a straightforward and economical technique for the quantification of chlorpheniramine maleate in bulk and pharmaceutical dosage forms. ekb.egwho.int The method is based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax). In 0.1N HCl, the λmax is typically observed around 261 nm or 262 nm. who.intiajps.com The method demonstrates good linearity over various concentration ranges, such as 20 to 60 µg/mL, with high correlation coefficients (R² value of 0.9998). who.int
Derivative spectrophotometry can be employed to enhance the specificity and resolve overlapping spectra in multi-component formulations. ekb.eg Second, third, and fourth-order derivative methods have been developed. ekb.egnih.gov For example, a third-order derivative method measured at 270 nm showed a linear response in the concentration range of 5×10⁻⁶ to 1×10⁻⁴ M. ekb.eg These derivative methods are often more sensitive and can be suitable for routine quality control. ekb.eg
Table 3: UV-Vis Spectrophotometric Methods for (R)-Chlorpheniramine Maleate Analysis
| Method | Solvent/Medium | λmax (nm) | Linearity Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|---|
| Zero-Order | 0.1N HCl | 261 | 20-60 µg/mL | 0.9998 | who.int |
| Zero-Order | 0.1N HCl | 262 | 10-60 µg/mL | - | iajps.com |
| Zero-Order | Distilled Water | 262 | 1.95-39.07 µg/ml | - | ekb.eg |
| Third-Order Derivative | Distilled Water | 270 | 1.954 - 39.078 µg/ml | 0.9990 | ekb.eg |
| Second-Derivative | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |
Turbidity flow injection analysis is a rapid and sensitive method for determining chlorpheniramine maleate. ajchem-a.comuobaghdad.edu.iq This technique is based on the formation of a precipitate when the drug reacts with a reagent, such as phosphomolybdic acid or ammonium ceric(IV) sulphate in an acidic medium. ajchem-a.comuobaghdad.edu.iq The resulting turbidity is measured as the attenuation of light passing through the sample. The method has been shown to be linear over a concentration range of 0.05 to 18 mmol/L with a correlation coefficient of 0.9973. ajchem-a.com Another study reported a linear range of 0.07–5 mmol/L with a correlation coefficient of 0.9996. uobaghdad.edu.iq This automated method offers simplicity and high sample throughput. ajchem-a.comuobaghdad.edu.iq
Chemometric Methods for Spectroscopic Data Analysis
Chemometrics, the science of extracting information from chemical systems by data-driven means, is a powerful tool when coupled with spectroscopic techniques for the analysis of (R)-Chlorpheniramine and its enantiomeric counterpart. Spectroscopic methods like UV-Vis, Near-Infrared (NIR), and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy often produce complex data, especially when analyzing mixtures or final pharmaceutical formulations where signals from different components overlap. ugm.ac.id Chemometric techniques can deconstruct this complex data to provide quantitative and qualitative information that would otherwise be difficult to obtain. frontiersin.org
Partial Least Squares (PLS) regression is a particularly relevant chemometric method for this purpose. nih.gov It is adept at handling multicollinearity, a common issue in spectroscopic data where absorbances at adjacent wavelengths are highly correlated. nih.gov PLS creates a regression model by projecting the spectral data and the concentration data to a new space of latent variables, maximizing the covariance between them.
One research application involved the quantification of chlorpheniramine maleate enantiomers using UV spectroscopy combined with PLS regression. researchgate.netnih.gov In this study, the enantiomers were prepared as inclusion complexes with beta-cyclodextrin. researchgate.netnih.gov To enhance the model's predictive power, variable selection was performed using interval partial least squares (iPLS) and a genetic algorithm, which helps in identifying the most relevant spectral regions. researchgate.netnih.gov The optimized model demonstrated strong accuracy and precision, with a Root Mean Square Error of Prediction (RMSEP) of 2.83% for the (S)-enantiomer. researchgate.netnih.gov The validity of this chemometric approach was confirmed by comparing the results against established methods like high-performance liquid chromatography (HPLC) and circular dichroism spectroscopy, with a paired t-test showing no significant difference at a 95% confidence level. researchgate.netnih.gov
Similarly, chemometrics-assisted ATR-IR spectroscopy has been successfully used for the non-destructive analysis of chlorpheniramine maleate in tablets and granules. mdpi.comnih.govresearchgate.net By applying PLS models to pretreated spectral data (e.g., using Standard Normal Variate, SNV, and derivatives), researchers could accurately quantify the active pharmaceutical ingredient. mdpi.comnih.gov For tablets, a PLS model yielded a correlation coefficient (R²) of 0.9602 for cross-validation. mdpi.comnih.govresearchgate.net For granules, the optimized model showed an R² of 0.9450 for cross-validation, demonstrating the robustness of this approach for quality control in different stages of pharmaceutical manufacturing. mdpi.comnih.gov
Near-infrared chemical imaging (NIR-CI) is another advanced technique where chemometrics is indispensable. opticsjournal.networldscientific.com NIR-CI provides both spectral and spatial information, allowing for the visualization of component distribution within a solid sample like a tablet. opticsjournal.networldscientific.com The large datasets (hypercubes) generated by NIR-CI require chemometric methods like PLS to extract meaningful chemical information. opticsjournal.networldscientific.com A PLS model developed for chlorpheniramine maleate using NIR-CI data showed high reliability with a validation R² of 0.981 and an RMSEP of 0.631%. opticsjournal.net
Table 1: Performance of Chemometric Models for Chlorpheniramine Analysis
| Analytical Technique | Chemometric Method | Key Performance Metrics | Reference |
| UV Spectroscopy | PLS with iPLS and Genetic Algorithm | RMSEC: 3.63%, RMSEP: 2.83%, Precision: 0.57% | researchgate.netnih.gov |
| ATR-IR Spectroscopy (Tablets) | PLS with Area Normalization & SNV | R² (calibration): 0.9716, R² (cross-validation): 0.9602 | mdpi.comnih.govresearchgate.net |
| ATR-IR Spectroscopy (Granules) | PLS with SNV & 1st Derivative | R² (calibration): 0.9577, R² (cross-validation): 0.9450 | mdpi.comnih.gov |
| NIR Chemical Imaging | PLS | R² (validation): 0.981, RMSEP: 0.631% | opticsjournal.net |
Capillary Electrophoresis (CE) for Enantiomeric Purity and Separation
Capillary Electrophoresis (CE) has emerged as a highly efficient analytical technique for the chiral separation of drug enantiomers, including those of chlorpheniramine. The technique offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. The fundamental principle of chiral CE involves the differential interaction of enantiomers with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities and, consequently, separation.
For the enantiomeric separation of chlorpheniramine, cyclodextrins (CDs) are the most commonly used chiral selectors. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form transient diastereomeric inclusion complexes with the chlorpheniramine enantiomers. The stability of these complexes differs between the (R)- and (S)-enantiomers, which results in their separation.
Different types of cyclodextrins and their derivatives have been investigated to optimize the separation of chlorpheniramine enantiomers. The choice of cyclodextrin (B1172386), its concentration, the pH of the buffer, and the applied voltage are critical parameters that must be fine-tuned to achieve baseline resolution. For instance, modified cyclodextrins can offer enhanced enantioselectivity compared to native CDs.
Research has demonstrated the successful application of CE for determining the enantiomeric composition of chlorpheniramine in pharmaceutical preparations. These methods are crucial for quality control, ensuring that formulations contain the correct enantiomer, (R)-Chlorpheniramine (dexchlorpheniramine), which possesses the desired therapeutic activity, while monitoring the level of the less active or potentially undesirable (S)-enantiomer. The high resolving power of CE allows for the accurate determination of enantiomeric purity.
Immunoassay Development for Compound Detection and Authenticity
Immunoassays are highly specific and sensitive analytical methods that utilize the principle of antigen-antibody binding to detect and quantify substances. The development of an immunoassay for a small molecule like chlorpheniramine involves producing antibodies that can specifically recognize and bind to it. This process typically begins with the synthesis of a hapten-carrier conjugate. The small chlorpheniramine molecule (the hapten) is chemically coupled to a larger carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to make it immunogenic, capable of eliciting an immune response in an animal model to produce antibodies.
Once polyclonal or monoclonal antibodies with high affinity and specificity for chlorpheniramine are generated, they can be used to develop various immunoassay formats, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. In a competitive ELISA format, a known amount of enzyme-labeled chlorpheniramine competes with the chlorpheniramine in the sample for a limited number of antibody binding sites, typically immobilized on a microtiter plate. The amount of enzyme activity is inversely proportional to the concentration of chlorpheniramine in the sample.
These immunoassays can be applied to detect the presence of chlorpheniramine in various biological matrices, such as urine or plasma, and to ensure the authenticity of pharmaceutical products. Their high throughput capability makes them suitable for screening large numbers of samples. The specificity of the antibody is a critical factor, determining whether the assay can distinguish chlorpheniramine from its metabolites or other structurally related compounds.
Method Validation and Quality Control Applications in Research
The validation of analytical methods is a mandatory requirement in pharmaceutical research and quality control to ensure that a method is reliable, reproducible, and suitable for its intended purpose. For (R)-Chlorpheniramine Maleate Salt, any new or modified analytical method, whether it is HPLC, CE, or a chemometrics-assisted spectroscopic method, must undergo rigorous validation according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH).
The validation process assesses several key performance characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chiral methods, this includes demonstrating separation from the other enantiomer.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, by spiking a placebo matrix with a known amount of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
A study validating an HPLC method for chlorpheniramine enantiomers reported a linearity range of 2-10 µg/mL with an R² of 0.999 for both enantiomers. dergipark.org.tr The LOD and LOQ for the (R)-enantiomer were found to be 0.44 µg/mL and 1.31 µg/mL, respectively. dergipark.org.tr Similarly, a UV spectrophotometric method was validated and showed linearity between 10-50 µg/ml with an R² of 0.997, and an LOD and LOQ of 0.62 µg/ml and 1.87 µg/ml respectively. ijpsjournal.com
These validated methods are then applied in quality control laboratories for routine analysis, such as the assay of (R)-Chlorpheniramine in finished products, content uniformity testing, and stability studies to ensure the continued safety, efficacy, and quality of the pharmaceutical product throughout its shelf life.
Table 2: Example Validation Parameters for an Analytical Method for Chlorpheniramine
| Validation Parameter | (R)-Chlorpheniramine (HPLC Method) | (S)-Chlorpheniramine (HPLC Method) | Chlorpheniramine (UV Method) | Reference |
| Linearity Range | 2-10 µg/mL | 2-10 µg/mL | 10-50 µg/mL | dergipark.org.trijpsjournal.com |
| Correlation Coefficient (R²) | 0.999 | 0.999 | 0.997 | dergipark.org.trijpsjournal.com |
| LOD | 0.44 µg/mL | 0.29 µg/mL | 0.62 µg/mL | dergipark.org.trijpsjournal.com |
| LOQ | 1.31 µg/mL | 0.88 µg/mL | 1.87 µg/mL | dergipark.org.trijpsjournal.com |
| Accuracy (% Recovery) | 99.64 - 101.82% | 99.41 - 99.64% | Not Specified | dergipark.org.tr |
| Intra-day Precision (RSD%) | 1.34 - 1.50% | 0.25 - 1.40% | Not Specified | dergipark.org.tr |
Vii. Pharmaceutical Formulation Science and Advanced Drug Delivery Systems Research
Controlled-Release Formulation Development
The development of controlled-release formulations for chlorpheniramine (B86927) maleate (B1232345) is a key area of research, aiming to provide prolonged therapeutic effects and improve patient compliance. A significant aspect of this development is ensuring that the in vitro performance of a dosage form reliably predicts its in vivo behavior.
The establishment of a strong In Vitro/In Vivo Correlation (IVIVC) is critical for the development of oral controlled-release dosage forms. For chlorpheniramine maleate, a process termed "biorelevant dissolution" has been utilized to guide the creation of new controlled-release formulations. nih.govcapes.gov.br This approach begins with computer simulations using various potential in vitro release rates combined with the known pharmacokinetic parameters of the drug to predict plasma concentrations. nih.gov Based on the desired plasma profile, a target release rate is selected for formulation development. nih.gov This methodology aims to minimize the need for extensive trial-and-error clinical bioequivalence studies. nih.gov
Studies on commercial controlled-release tablets of d-chlorpheniramine maleate in beagle dogs have explored the correlation between in vitro release and in vivo absorption. nih.gov While a good correlation was observed for the first 2-3 hours, the absorption in dogs appeared to cease after this period, potentially due to the short intestinal residence time of the dosage form in the animal model. nih.gov
Biorelevant dissolution media, which mimic the physiological composition of gastrointestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states, are increasingly used to obtain a more accurate prediction of in vivo drug dissolution. umaryland.eduscielo.br These media typically contain bile salts and phospholipids, such as sodium taurocholate and lecithin, which can significantly influence the wetting and dissolution of drug particles compared to standard pharmacopoeial media. scielo.brresearchgate.net The use of such media is crucial for developing formulations and predicting potential food effects on drug absorption. researchgate.net In one study, the in vitro release of chlorpheniramine maleate from controlled-release pellets was found to be independent of the dissolution method and medium used, highlighting the robustness of that particular formulation. nih.gov
Orally Disintegrating Films and Tablets
To address challenges such as poor palatability, particularly in pediatric populations, and to provide more convenient administration options, research has focused on orally disintegrating dosage forms like films and tablets. acs.org
Electrospinning has emerged as a promising technology for taste-masking bitter active pharmaceutical ingredients like chlorpheniramine maleate (CPM). ucl.ac.ukucl.ac.uk This manufacturing method produces fiber mats that can be processed into oral films. ucl.ac.uknih.gov Research has demonstrated the successful taste-masking of CPM by encapsulating the drug within nanofibers made from taste-masking polymers. acs.orgucl.ac.uk
A key technique is co-axial electrospinning, which creates layered core-shell nanofibers. nih.govresearchgate.net In these systems, the drug is typically loaded into the core, which is then encapsulated by a shell made of a taste-masking polymer. nih.gov Studies have utilized polymers such as Eudragit® E PO and Kollicoat® Smartseal. nih.govresearchgate.net The effectiveness of these formulations is often assessed using an electronic tasting system, or E-tongue, which can quantify the reduction in bitterness. nih.govresearchgate.net One study found that a formulation with Kollicoat® Smartseal and the drug in the core and Eudragit® E PO in the shell was highly effective, rendering the drug undetectable by the E-tongue's bitter sensor. nih.govresearchgate.net Solid-state characterization confirmed that these electrospinning processes result in the formation of amorphous solid dispersions, with the drug molecularly dispersed within the polymer. acs.orgresearchgate.net
| Technology | Drug | Polymers Used | Key Finding | Reference |
|---|---|---|---|---|
| Co-axial Electrospinning | Chlorpheniramine Maleate (CPM) | Eudragit® E PO, Kollicoat® Smartseal | Successful taste-masking achieved; drug was undetectable by an E-tongue when loaded in a Kollicoat® Smartseal core with a Eudragit® E PO shell. | nih.govresearchgate.net |
| Electrospinning | Chlorpheniramine Maleate (CPM) | Eudragit E PO | Formed smooth fibers with the drug molecularly dispersed; showed good taste-masking performance compared to physical mixtures. | acs.org |
Liqui-Mass technology, an evolution of liquisolid concepts, has been investigated as a method to improve the dissolution rate of chlorpheniramine maleate. rjpn.org This technology involves dissolving the drug in a non-volatile solvent and then incorporating this liquid into a powder substrate composed of a carrier and a coating material to create "liqui-pellets," which can then be compressed into tablets. rjpn.orgin-part.com The resulting "liqui-tablet" is a solid dosage form where the active ingredient exists in a liquid state, which can enhance dissolution and absorption. in-part.com
In a study on chlorpheniramine maleate, which is classified as a Biopharmaceutics Classification System (BCS) Class I drug but can exhibit a low dissolution rate, Liqui-Mass technology was used to formulate tablets. rjpn.org The formulation utilized Avicel as the carrier, Aerosil as the coating material, and a superdisintegrant. rjpn.org The resulting liqui-tablets demonstrated a significantly improved drug release of up to 95.6%, suggesting that this technology can effectively enhance the dissolution profile of the drug. rjpn.org
Superdisintegrants are critical excipients used in oral solid dosage forms, particularly orally disintegrating tablets (ODTs), to promote rapid breakup of the tablet matrix upon contact with saliva. pharmaexcipients.comresearchgate.net They are effective at low concentrations, typically 1-10% by weight. researchgate.netresearchgate.net The primary mechanisms by which they work include swelling, wicking (capillary action), and deformation recovery. pharmaexcipients.com
Common synthetic superdisintegrants include crospovidone, croscarmellose sodium, and sodium starch glycolate. u-szeged.hu In the formulation of chlorpheniramine maleate tablets, superdisintegrants have been incorporated to ensure rapid disintegration. For instance, sodium starch gluconate was used in a Liqui-Mass formulation to achieve rapid drug release. rjpn.org In another study, croscarmellose sodium was used as a superdisintegrant in directly compressed blank tablets, onto which a chlorpheniramine maleate solution was subsequently dropped. researchgate.net The selection of an appropriate superdisintegrant is a key factor in formulating ODTs that disintegrate within seconds. u-szeged.hunih.gov
Nanotechnology and Novel Delivery Systems
Nanotechnology offers innovative approaches for drug delivery, utilizing carriers on the nanometer scale to improve pharmacokinetics and target drug action. biotech-asia.orgresearchgate.net These systems can protect the drug in systemic circulation and provide controlled and sustained release. researchgate.net
For chlorpheniramine maleate (CPM), a novel delivery system involving nanotechnology has been developed for the management of allergic rhinitis. nih.gov Researchers fabricated a thermosensitive in situ gel containing CPM-loaded nanoparticles for intranasal administration. nih.gov The nanoparticles, based on chitosan, were prepared using a precipitation method. nih.gov An optimized nanoparticle formulation (NP3) exhibited a particle size of 143.9 nm and a high drug entrapment efficiency of 80.10%. nih.gov
These nanoparticles were then incorporated into a mucoadhesive, thermoreversible in situ gel made from poloxamer 407 and carbopol 934P. nih.gov This system is designed to be administered as a liquid into the nasal cavity, where it then gels at body temperature. This process enhances the contact time between the drug and the nasal mucosa, facilitating increased drug absorption and bioavailability. nih.gov Histological studies showed no signs of tissue damage, indicating the safety of this nanoparticulate in situ gel for nasal delivery. nih.gov
| Delivery System | Nanoparticle Type | Key Parameters | Finding | Reference |
|---|---|---|---|---|
| Thermosensitive in situ gel for intranasal administration | Chitosan-based nanoparticles | Particle Size: 143.9 nm; Entrapment Efficiency: 80.10% | The nanoparticulate gel was found to be a promising formulation for enhanced nasal delivery and management of allergic rhinitis. | nih.gov |
Mixed Micellar Systems for Enhanced Solubilization and Drug Encapsulation
Mixed micellar systems, formed by the combination of two or more different surfactants, present a promising strategy for enhancing the solubilization and encapsulation of various drug molecules. These systems can offer advantages over single-surfactant micelles, such as lower critical micelle concentration (CMC), increased solubilization capacity, and greater thermodynamic stability. For a compound like (R)-chlorpheniramine maleate, which is known to be freely soluble in water, the primary goal of encapsulation in mixed micelles would be less about enhancing solubility and more about achieving controlled release, masking its bitter taste, or targeting specific sites of action. jchr.orgnih.gov
Research into the interaction of chlorpheniramine maleate with surfactants indicates its amphiphilic nature, allowing it to participate in micelle formation. A study investigating the interaction between chlorpheniramine maleate and anionic surfactants like sodium lauryl sulfate (B86663) and dioctyl sodium sulfosuccinate (B1259242) revealed the formation of a poorly water-soluble complex at low surfactant concentrations. tandfonline.com However, at higher concentrations, the release was enhanced due to the solubilization of the ion-pair in the micellar phase. tandfonline.com This suggests that a carefully balanced mixed micellar system could modulate the release of chlorpheniramine maleate.
Another investigation utilized chlorpheniramine maleate (CPM) itself as an amphiphilic drug to form mixed micelles with sodium dodecyl sulphate (SDS) and sodium dioctyl sulfosuccinate (AOT). These mixed micelles were then used to improve the binding and encapsulation of the poorly water-soluble drug ibuprofen. The study found a strong synergistic interaction between CPM and the anionic surfactants. While the focus was not on encapsulating CPM for its own delivery, the research underscores the ability of chlorpheniramine maleate to actively participate in and stabilize mixed micellar structures. This intrinsic property could be harnessed for the development of advanced delivery systems for (R)-chlorpheniramine maleate itself, potentially in combination with other active ingredients.
Although direct research on the encapsulation of (R)-chlorpheniramine maleate within mixed micellar systems for its own delivery is limited, the existing evidence of its interactions with surfactants suggests that this is a viable and promising area for future investigation. The principles of mixed micellization, which have been successfully applied to other drugs, could be adapted to create novel formulations of (R)-chlorpheniramine maleate with improved patient compliance and therapeutic efficacy.
Development of Directly Compressible Tablet Formulations
Direct compression is a preferred method for tablet manufacturing due to its simplicity, cost-effectiveness, and suitability for moisture-sensitive drugs. ju.edu.jo Research has focused on developing directly compressible formulations of chlorpheniramine maleate to streamline its production.
One study aimed to develop a 4 mg chlorpheniramine maleate tablet using direct compression. ju.edu.jo The formulation consisted of microcrystalline cellulose (B213188) (Avicel PH 102) and lactose (B1674315) DC as filler-binders, starch as a disintegrant, and talc (B1216) and magnesium stearate (B1226849) as lubricants and anti-adherents. ju.edu.jorjpn.org The developed tablets met official standards, exhibiting a drug release of 94.95% within 45 minutes and an assay of 100.66%. ju.edu.jo These results were comparable to or better than marketed brands manufactured by wet granulation. ju.edu.jo
Another area of advancement is the use of co-processed excipients, which are pre-blended combinations of two or more excipients designed to have superior properties compared to simple physical mixtures. A study evaluated the use of a co-processed excipient (CPE) comprising microcrystalline cellulose (MCC PH 101) and Kollidon® K30 as a filler-binder for chlorpheniramine maleate tablets. pharmaexcipients.comresearchgate.net The tablets were produced by direct compression and compared with formulations using Ludipress® and Avicel® PH 102 as filler-binders. pharmaexcipients.comresearchgate.net The formulation with the CPE demonstrated good physical properties that met pharmacopoeial standards. pharmaexcipients.comresearchgate.net
A different approach, known as liqui-mass technology, was used to develop fast-dissolving tablets of chlorpheniramine maleate. rjpn.org This technique transformed the drug into a free-flowing, compressible powder by combining it with a non-volatile solvent (Tween 20), a carrier (Avicel PH 101), and a coating material (Aerosil 200). rjpn.org The resulting liqui-tablets showed a drug release of up to 95.6%. rjpn.org
The development of orally disintegrating tablets (ODTs) of chlorpheniramine maleate has also been a focus, aiming to improve patient compliance, especially for pediatric and geriatric populations. One study successfully formulated ODTs using the direct compression method with super-disintegrants like croscarmellose sodium. jchr.org
The table below summarizes the findings from a comparative study of different directly compressible formulations for chlorpheniramine maleate tablets. researchgate.net
| Formulation Code | Filler-Binder | Hardness (kg) | Friability (%) | Disintegration Time (seconds) | Content Uniformity (%) |
| F1 | CPE (MCC PH 101 + Kollidon® K30) | 5.92 ± 0.38 | 0.06 ± 0.051 | 520.00 ± 2.00 | 99.24 ± 0.15 |
| F2 | Avicel® PH 102 | 6.57 ± 0.35 | 0.09 ± 0.033 | 15.67 ± 2.08 | 97.88 ± 0.10 |
| F3 | Ludipress® | 6.30 ± 0.26 | 0.08 ± 0.041 | 14.33 ± 1.53 | 98.87 ± 0.12 |
Excipient Selection and Interaction Studies in Formulations
The selection of appropriate excipients is critical for the stability, manufacturability, and performance of a dosage form. Drug-excipient compatibility studies are therefore a crucial step in formulation development. For (R)-chlorpheniramine maleate, various studies have been conducted to assess its compatibility with commonly used pharmaceutical excipients.
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for detecting physicochemical interactions between a drug and excipients. nih.gov A study investigating the compatibility of chlorpheniramine maleate (CPM) with a range of excipients in 1:1 physical mixtures using DSC and TGA provides valuable insights. nih.gov The DSC thermogram of pure CPM showed a sharp endothermic peak corresponding to its melting point at 135.66 °C. nih.gov When mixed with excipients, changes in the melting peak, such as shifting, broadening, or the appearance of new peaks, can indicate an interaction. nih.gov
The TGA analysis showed that CPM remained stable up to 125.96 °C. nih.gov The addition of certain excipients influenced the thermal parameters. For instance, in a physical mixture with lactose, a second event was observed in the DSC thermogram, suggesting a potential interaction. nih.gov Similarly, the mixture with magnesium stearate also showed a second endothermic peak. nih.gov In contrast, other excipients showed only minor shifts in the melting peak and a decrease in the enthalpy of fusion, which could be due to a reduction in the crystallinity of the drug in the mixture. nih.gov
Another study used Fourier Transform Infrared (FTIR) spectroscopy and DSC to evaluate drug-excipient compatibility for orally disintegrating tablets of chlorpheniramine maleate. researchgate.net The results showed no significant physicochemical interactions between the drug and the selected excipients, which included super-disintegrants like croscarmellose sodium and sweeteners. researchgate.net
The following table presents a summary of the thermal analysis data for chlorpheniramine maleate and its physical mixtures with various excipients. nih.gov
| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔH, J/g) |
| Chlorpheniramine Maleate (Pure) | 132.81 | 135.66 | 120.37 |
| + Aerosil | 131.06 | 132.96 | 45.42 |
| + Croscarmellose | 131.62 | 133.51 | 54.12 |
| + Lactose | 131.25 | 133.39 | 45.71 |
| + Microcrystalline Cellulose | 132.14 | 134.19 | 50.84 |
| + Magnesium Stearate | 129.93 | 132.07 | 42.18 |
| + Mannitol | 132.22 | 134.11 | 51.23 |
These studies are fundamental in guiding the selection of compatible excipients to ensure the development of stable and effective (R)-chlorpheniramine maleate formulations.
Q & A
Q. What pharmacopeial standards govern the certification of (R)-Chlorpheniramine Maleate reference materials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
